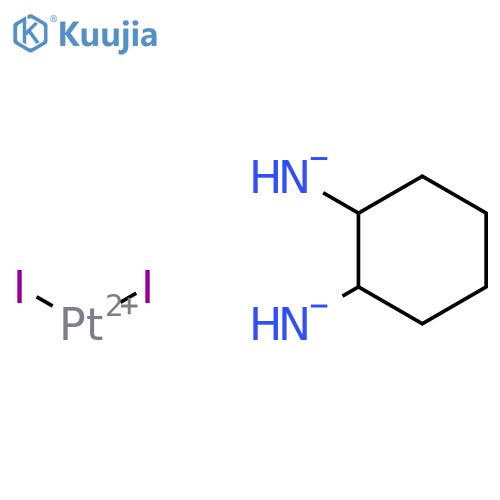Cas no 66845-32-7 (SP-4-2-(1R-trans)-(1,2-Cyclohexanediamine-κN,κN') Diiodoplatinum)

66845-32-7 structure
商品名:SP-4-2-(1R-trans)-(1,2-Cyclohexanediamine-κN,κN') Diiodoplatinum
SP-4-2-(1R-trans)-(1,2-Cyclohexanediamine-κN,κN') Diiodoplatinum 化学的及び物理的性質
名前と識別子
-
- Oxaliplatin Related Compound F
- Diiodo(trans-L-1,2-diaminocyclohexane)platinum(II)
- [SP-4-2-(1R-trans)]-(1,2-Cyclohexanediamine-κN,κN') Diiodoplatinum
- OXALIPLATIN, IMPURITY F: [SP-4-2-(1R-TRANS)]-(1,2-CYCLOHEXANEDIAMINE-N-N')DIIODIDOPLATINUM(II), USP STANDARD
- (1,10-phenanthroline)PtCl2
- (1,2-cyclohexanediamine-N,N')diiodoplatinum
- [Pt(1,10-phenanthroline )Cl2]
- [Pt(1,2-diaminocyclohexane)I2]
- [Pt(DACH)I2]
- 10-phenanthroline-n1,n10)-dichloro((sp-4-2)-platinu
- cis-1,2-DACH-PtI2
- dichloro(1,10-phenathroline)platinum(ii)
- dichloro(o-phenanthroline)platinum
- PlatinuM,
- Pt(1,10-phenanthroline)Cl2
- Pt(1,10-phenantroline)Cl2
- PtII(1,10-phenanthroline)Cl2
- PtII(phen)Cl2
- [SP-4-2-(1R-trans)]-(1,2-Cyclohexanediamine-κN,κN′)diiodoplatinum
- Diiodo(trans-l-1,2-cyclohexanediamine)platinum
- NSC 290127
- NSC-290126
- NSC-290125
- 67225-27-8
- [SP-4-2-(1R-trans)]-(1,2-Cyclohexanediamine-kappaN,kappaN') Diiodoplatinum
- NSC290126
- NSC290125
- 66900-72-9
- 66845-32-7
- (2-Azanidylcyclohexyl)azanide;diiodoplatinum(2+)
- NSC-290127
- NSC290127
- SP-4-2-(1R-trans)-(1,2-Cyclohexanediamine-κN,κN') Diiodoplatinum
-
- インチ: InChI=1S/C6H14N2.2HI.Pt/c7-5-3-1-2-4-6(5)8;;;/h5-6H,1-4,7-8H2;2*1H;/q;;;+2/p-2/t5-,6-;;;/m1.../s1CopyCopied
- InChIKey: AEAVNKNQJBFMCW-SKSSAGQDSA-LCopyCopied
- ほほえんだ: C1CC[C@H]([C@@H](C1)N)N.I[Pt]ICopyCopied
計算された属性
- せいみつぶんしりょう: 560.874
- どういたいしつりょう: 560.874
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 84.7
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 2A^2
じっけんとくせい
- ゆうかいてん: >300°C
- ふってん: 193.6ºC at 760 mmHg
- フラッシュポイント: 75ºC
- ようかいど: DMSO (Slightly)
- LogP: 2.83190
SP-4-2-(1R-trans)-(1,2-Cyclohexanediamine-κN,κN') Diiodoplatinum セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険物輸送番号:UN 3467 6.1 / PGIII
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:-20°C Freezer
SP-4-2-(1R-trans)-(1,2-Cyclohexanediamine-κN,κN') Diiodoplatinum 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | C984525-250mg |
[SP-4-2-(1R-trans)]-(1,2-Cyclohexanediamine-κN,κN') Diiodoplatinum |
66845-32-7 | 250mg |
$ 1694.00 | 2023-09-08 | ||
| A2B Chem LLC | AH21270-100mg |
Nsc290127 |
66845-32-7 | 100mg |
$1052.00 | 2024-04-19 | ||
| A2B Chem LLC | AH21270-250mg |
Nsc290127 |
66845-32-7 | 250mg |
$1766.00 | 2024-04-19 | ||
| TRC | C984525-25mg |
[SP-4-2-(1R-trans)]-(1,2-Cyclohexanediamine-κN,κN') Diiodoplatinum |
66845-32-7 | 25mg |
$ 224.00 | 2023-09-08 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1481260-25MG |
Oxaliplatin Related Compound F |
66845-32-7 | 25mg |
¥12292.06 | 2024-12-23 | ||
| TRC | C984525-100mg |
[SP-4-2-(1R-trans)]-(1,2-Cyclohexanediamine-κN,κN') Diiodoplatinum |
66845-32-7 | 100mg |
$ 959.00 | 2023-09-08 | ||
| A2B Chem LLC | AH21270-25mg |
Nsc290127 |
66845-32-7 | 25mg |
$338.00 | 2024-04-19 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1481260-25MG |
66845-32-7 | 25MG |
¥15122.65 | 2023-01-05 |
SP-4-2-(1R-trans)-(1,2-Cyclohexanediamine-κN,κN') Diiodoplatinum 関連文献
-
Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
-
C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
-
Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958
66845-32-7 (SP-4-2-(1R-trans)-(1,2-Cyclohexanediamine-κN,κN') Diiodoplatinum) 関連製品
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)
- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)
- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)
- 13769-43-2(potassium metavanadate)
- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)
- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)
- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)
- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)
- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
